molecular formula C9H4Cl2N2O2 B1395686 2,4-Dichloro-6-nitroquinoline CAS No. 408523-59-1

2,4-Dichloro-6-nitroquinoline

Cat. No.: B1395686
CAS No.: 408523-59-1
M. Wt: 243.04 g/mol
InChI Key: ZHHMYLFTTXCPRJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-nitroquinoline is a chemical compound with the molecular formula C9H4Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a nitro group at position 6 on the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-nitroquinoline typically involves the nitration of 2,4-dichloroquinoline. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 6-position of the quinoline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-nitroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group at position 6 can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

Common Reagents and Conditions

Major Products Formed

    Aminodehalogenation Products: When reacted with amines, the chlorine atoms are replaced by amino groups.

    Aminoquinoline: Reduction of the nitro group results in the formation of 2,4-dichloro-6-aminoquinoline.

Scientific Research Applications

2,4-Dichloro-6-nitroquinoline is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-nitroquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroquinoline: Lacks the nitro group at position 6, making it less reactive in certain chemical reactions.

    6-Nitroquinoline: Lacks the chlorine atoms at positions 2 and 4, affecting its chemical properties and reactivity.

    2,4-Dichloro-6-aminoquinoline: Formed by the reduction of 2,4-Dichloro-6-nitroquinoline, it has different biological activities due to the presence of the amino group instead of the nitro group.

Uniqueness

This compound is unique due to the combination of chlorine and nitro substituents on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-7-4-9(11)12-8-2-1-5(13(14)15)3-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHMYLFTTXCPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698167
Record name 2,4-Dichloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408523-59-1
Record name 2,4-Dichloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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